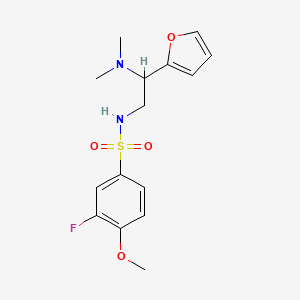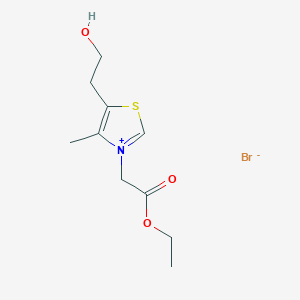
3-(乙氧羰基甲基)-5-(2-羟乙基)-4-甲基噻唑鎓溴
描述
Compounds like “3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide” belong to a class of organic compounds known as thiazolium salts. These are organic compounds containing a thiazole ring (a five-member aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms) bearing a positive charge .
Molecular Structure Analysis
Thiazolium salts typically have a planar thiazole ring system. The positive charge is delocalized over the ring, contributing to the stability of these compounds .Chemical Reactions Analysis
Thiazolium salts are often used as catalysts in organic synthesis, particularly in reactions involving the transfer of a carbon group (like the benzoin condensation or the Stetter reaction) .Physical And Chemical Properties Analysis
Thiazolium salts are typically solid at room temperature. They are generally soluble in polar solvents due to their ionic nature .科学研究应用
新颖的合成方法和化学性质
研究已经开发出噻唑鎓化合物的新的合成方法,展示了它们在有机化学中的多种应用。例如,一项研究概述了一种苯并噻唑鎓化合物的新的制备方法,该化合物在结构上与“3-(乙氧羰基甲基)-5-(2-羟乙基)-4-甲基噻唑鎓溴”相关 (Minkovska 等人,2016 年)。这项研究突出了合成和改性基于噻唑鎓的化合物创新方法的潜力。
反应机理和衍生物
对噻唑鎓化合物的反应和衍生物的研究提供了对它们的通用性和反应性的见解。一项研究讨论了使用环加成反应合成环[3.2.2]嗪衍生物,这强调了噻唑鎓化合物在构建复杂的杂环结构中的效用 (Tominaga 等人,1989 年)。此类研究指出了噻唑鎓溴在有机合成和材料科学中的更广泛的适用性。
分析和结构研究
噻唑鎓化合物的分析和结构研究增强了我们对其化学行为和潜在应用的理解。质谱已被用于研究嘧啶氧化物的碎裂模式,提供对噻唑鎓离子的稳定性和反应性的见解 (Undheim 和 Hvistendahl,1971 年)。这些知识对于开发具有特定性质和应用的新化合物至关重要。
二聚反应化学和潜在应用
噻唑鎓盐的二聚反应化学已经得到探索,揭示了产生具有独特结构和潜在有价值性质的二聚体的有趣途径 (Doughty 和 Risinger,1987 年)。此类研究可能导致在催化、制药和材料科学中的新应用。
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]acetate;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3S.BrH/c1-3-14-10(13)6-11-7-15-9(4-5-12)8(11)2;/h7,12H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWZASKKRDIJCJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CSC(=C1C)CCO.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

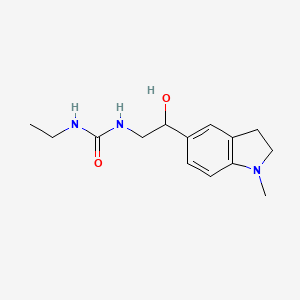
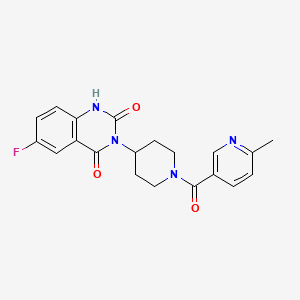
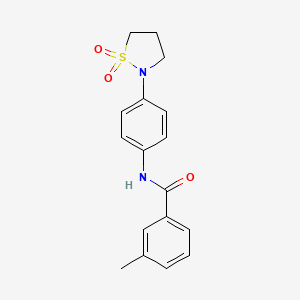

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
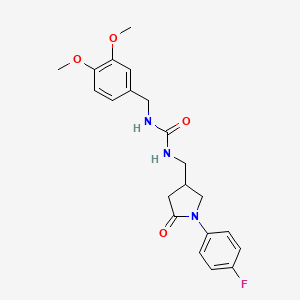
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
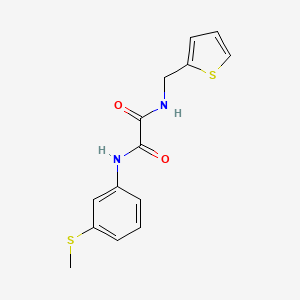
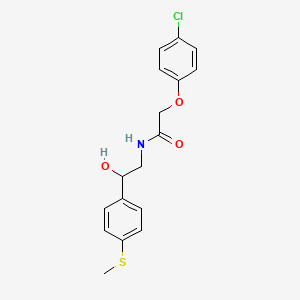
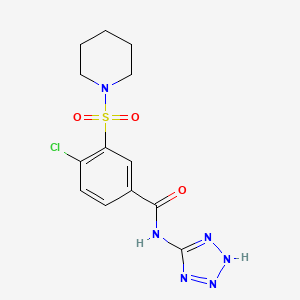
![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)

